molecular formula C20H22N4O B2597077 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide CAS No. 1251552-13-2

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide

Cat. No.: B2597077
CAS No.: 1251552-13-2
M. Wt: 334.423
InChI Key: CXDXWKVYDWGHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a phenylbutan-2-yl group, and a nicotinamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with a methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Coupling with nicotinic acid: The pyrazole derivative is then coupled with nicotinic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the phenylbutan-2-yl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-pyrazol-1-yl)nicotinamide: Lacks the methyl and phenylbutan-2-yl groups, resulting in different biological activities.

    N-(4-phenylbutan-2-yl)nicotinamide: Lacks the pyrazole ring, leading to different chemical properties and reactivity.

    3-methyl-1H-pyrazol-1-yl derivatives: Similar structure but without the nicotinamide moiety, affecting their overall activity and applications.

Uniqueness

6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is unique due to the combination of the pyrazole ring, methyl group, phenylbutan-2-yl group, and nicotinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-(3-methylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15(8-9-17-6-4-3-5-7-17)22-20(25)18-10-11-19(21-14-18)24-13-12-16(2)23-24/h3-7,10-15H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDXWKVYDWGHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.